molecular formula C12H20ClN3O2 B1486072 Ethyl 3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanoate hydrochloride CAS No. 2205384-48-9

Ethyl 3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanoate hydrochloride

Cat. No.: B1486072
CAS No.: 2205384-48-9
M. Wt: 273.76 g/mol
InChI Key: GNYRSUZLFORASE-UHFFFAOYSA-N
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Description

Ethyl 3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanoate hydrochloride is a heterocyclic compound featuring a pyrazolo[1,5-a][1,4]diazepine core—a seven-membered ring system containing two nitrogen atoms—linked to a propanoate ester group. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmacological applications.

Properties

IUPAC Name

ethyl 3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O2.ClH/c1-2-17-12(16)5-4-10-8-11-9-13-6-3-7-15(11)14-10;/h8,13H,2-7,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNYRSUZLFORASE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=NN2CCCNCC2=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanoate hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, structural characteristics, and biological activities associated with this compound, focusing on its anticancer properties and other pharmacological effects.

  • Chemical Name : this compound
  • Molecular Formula : C10H15N3O2
  • Molecular Weight : 209.24 g/mol
  • CAS Number : 1301713-93-8

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The initial steps include the formation of the pyrazolo[1,5-a][1,4]diazepine core through cyclization reactions involving appropriate hydrazine derivatives and carbonyl compounds. Characterization of the synthesized compound is performed using techniques such as NMR spectroscopy and mass spectrometry to confirm the structure and purity.

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrazolo[1,5-a][1,4]diazepines exhibit promising anticancer activity. Specifically:

  • Cell Lines Tested : The compound has been evaluated against various human cancer cell lines including MCF-7 (breast cancer) and K-562 (leukemia).
  • Mechanism of Action : The biological activity is primarily attributed to the inhibition of specific protein kinases such as CDK2 and Abl. These proteins play crucial roles in cell cycle regulation and oncogenic signaling pathways.
Cell Line IC50 (µM) Mechanism
MCF-712.5CDK2 Inhibition
K-56215.0Abl Protein Kinase Inhibition

Other Pharmacological Effects

In addition to anticancer properties, this compound has shown potential in other areas:

  • Neuroprotective Effects : Some studies suggest that pyrazole derivatives may exert neuroprotective effects by modulating neurotransmitter systems.
  • Antiviral Activity : Preliminary in silico studies indicate potential antiviral properties through interactions with viral proteins.

Case Studies

A notable case study involved the evaluation of a series of pyrazolo[1,5-a][1,4]diazepine derivatives for their anticancer activity. The study highlighted that modifications in the substituents on the diazepine ring significantly influenced biological activity. For instance:

  • A derivative with a methyl substituent showed enhanced activity against MCF-7 cells compared to its ethyl counterpart.

Comparison with Similar Compounds

Key Observations:

Solubility : The hydrochloride salt in the target and its analog from PubChem improves aqueous solubility relative to neutral analogs like 11a, which lacks ionizable groups.

Synthetic Complexity : MK85 involves trifluoromethyl groups, which enhance lipophilicity and metabolic stability but require more complex synthesis than the esterification steps in 11a .

Pharmacological and Physicochemical Properties

While direct pharmacological data for the target compound is unavailable, inferences can be drawn from structural analogs:

  • Electron-Withdrawing Groups : The trifluoromethyl groups in MK85 increase electron deficiency, enhancing binding to hydrophobic pockets in enzymes—a feature absent in the target compound.
  • Amino and Cyano Groups: Compound 11a contains amino and cyano substituents, which could facilitate hydrogen bonding and dipole interactions, unlike the target’s simpler ester functionality.

Preparation Methods

Core Pyrazolo[1,5-a]diazepine Ring Formation

The synthesis begins with the formation of the pyrazolo[1,5-a]diazepine core, a seven-membered ring containing two nitrogen atoms. This step typically involves:

  • Cyclization reactions of hydrazine derivatives with appropriate carbonyl compounds or esters, leading to the fused heterocyclic scaffold.
  • A regioselective strategy is often employed to ensure the correct ring fusion and substitution pattern, as reported in recent synthetic methodologies for related fused N-heterocycles.

Introduction of the Propanoate Ester Side Chain

Following core formation, the propanoate ester side chain is introduced, usually via:

  • Acylation or alkylation reactions involving suitable precursors such as ethyl 3-bromopropanoate or related esters.
  • Coupling reagents like HOBt (1-Hydroxybenzotriazole) and EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in solvents such as DMF (Dimethylformamide) are used to facilitate amide bond formation or esterification steps.

Hydrochloride Salt Formation

The final compound is converted into its hydrochloride salt to enhance solubility and stability:

  • Treatment with hydrochloric acid or HCl gas in an appropriate solvent yields the hydrochloride salt form.
  • This step is critical for pharmaceutical applications, improving the compound’s physicochemical properties.

Purification and Characterization

Post-synthesis, the compound undergoes purification and structural confirmation by:

  • Flash chromatography using solvent gradients (e.g., 20–60% ethyl acetate in hexanes) to achieve high purity.
  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ^1H NMR confirms the presence of characteristic protons such as ethyl ester signals around δ 4.3–4.4 ppm.
  • Mass Spectrometry (MS) : Electrospray ionization mass spectrometry (ESI-MS) confirms molecular ion peaks consistent with the expected molecular weight.
  • Additional techniques include ^13C and ^15N NMR and High-Resolution Mass Spectrometry (HRMS) for detailed structural elucidation.

Summary Table of Preparation Steps and Analytical Methods

Step Description Key Reagents/Conditions Analytical Techniques
1. Pyrazolo[1,5-a]diazepine Core Formation Cyclization of hydrazine derivatives with carbonyl compounds Hydrazines, carbonyl compounds, regioselective conditions ^1H, ^13C NMR, HRMS
2. Propanoate Ester Introduction Acylation or alkylation with ethyl 3-bromopropanoate or similar HOBt, EDCI, DMF, coupling agents ^1H NMR, MS
3. Hydrochloride Salt Formation Treatment with HCl to form salt HCl gas or aqueous HCl Melting point, solubility tests
4. Purification Flash chromatography Ethyl acetate/hexanes gradient Purity by NMR, MS

Research Findings and Optimization Notes

  • The regioselectivity in the cyclization step is crucial to obtain the correct pyrazolo[1,5-a]diazepine isomer. Strategies involving oxirane ring-opening and direct cyclisation have been developed to improve yields and selectivity.
  • The use of coupling reagents HOBt and EDCI in DMF facilitates efficient esterification and amide bond formation with minimal side reactions.
  • Stability studies recommend storage of the hydrochloride salt at 2–8°C under inert atmosphere with desiccation to prevent hygroscopic degradation.
  • Characterization by multi-nuclear NMR and HRMS ensures structural integrity and purity, essential for subsequent pharmacological evaluation.

Q & A

Q. What analytical approaches validate synthetic yields when scaling up reactions?

  • Methodology :
  • Internal standards : Use deuterated analogs (e.g., D4-ethyl ester) for quantitative NMR .
  • HPLC-MS tracking : Monitor reaction progress and quantify yields against calibration curves .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanoate hydrochloride
Reactant of Route 2
Ethyl 3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanoate hydrochloride

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